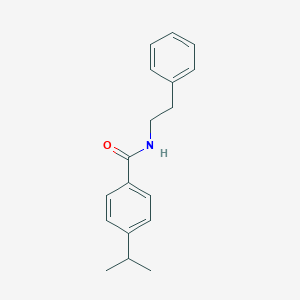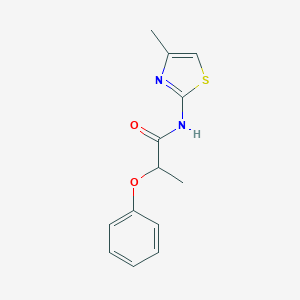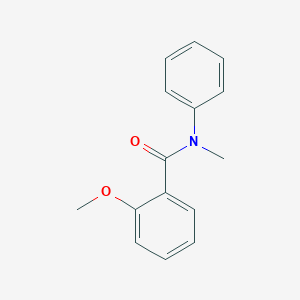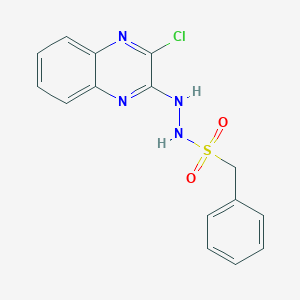
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone, also known as BIMM, is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. BIMM belongs to the class of piperazine derivatives that have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mécanisme D'action
The mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to activate the p38 MAPK pathway, which regulates inflammation and stress responses.
Biochemical and Physiological Effects:
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been shown to exhibit various biochemical and physiological effects in different cell types and animal models. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is also soluble in various solvents, which makes it easy to use in different assays. However, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has some limitations, including its low water solubility, which may affect its bioavailability and pharmacokinetics. Moreover, the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is not fully understood, which may limit its clinical development.
Orientations Futures
There are several future directions for the research on Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Firstly, further studies are needed to elucidate the mechanism of action of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential targets in different diseases. Secondly, more preclinical studies are required to evaluate the efficacy and safety of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone in animal models of various diseases. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and pharmacokinetics of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone. Fourthly, the identification of biomarkers for Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone response may help in selecting patients who are likely to benefit from Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone treatment. Finally, the clinical development of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a potential therapeutic agent for cancer, inflammation, and viral infections should be explored in future studies.
Conclusion:
In conclusion, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone is relatively simple, and it has several advantages for lab experiments. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor, anti-inflammatory, and antiviral effects, and its mechanism of action involves the modulation of various signaling pathways. However, further studies are needed to fully understand the biological effects of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone and its potential clinical applications.
Méthodes De Synthèse
The synthesis of Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone involves the reaction between biphenyl-4-carboxylic acid and 4-methyl-piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone as a white solid with a purity of over 98%.
Applications De Recherche Scientifique
Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and viral infections. Several studies have shown that Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone exhibits potent antitumor effects in different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Biphenyl-4-yl-(4-methyl-piperazin-1-yl)-methanone has shown promising antiviral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
Propriétés
Formule moléculaire |
C18H20N2O |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(4-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
Clé InChI |
FEHCPEOQHAUSNA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Solubilité |
42.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)




